1-Chloro-1-fluoroethane CAS number 1615-75-4 properties
1-Chloro-1-fluoroethane CAS number 1615-75-4 properties
An In-depth Technical Guide to 1-Chloro-1-fluoroethane (HCFC-151a) CAS Number: 1615-75-4
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Preamble: A Modern Perspective on a Halogenated Ethane
1-Chloro-1-fluoroethane, also known by its refrigerant designation HCFC-151a, is a halogenated hydrocarbon of significant interest in specialized chemical synthesis. As a chiral molecule containing both chlorine and fluorine on the same carbon, it presents a unique platform for stereospecific reactions. This guide moves beyond a simple recitation of properties to provide a deeper understanding of its molecular behavior, practical handling, and scientific context. For the researcher, understanding the interplay of its physical properties, spectroscopic signature, and chemical reactivity is paramount for its effective and safe utilization. This document is structured to provide that integrated understanding, grounded in established chemical principles and supported by authoritative data.
Section 1: Core Molecular & Physical Properties
1-Chloro-1-fluoroethane is a volatile, colorless liquid or gas at room temperature with a faint, sweetish odor.[1] Its physical state under standard conditions is dictated by its low boiling point. The presence of both chlorine and fluorine imparts a significant dipole moment, influencing its intermolecular interactions and solubility characteristics.
A consolidation of its key physical and chemical identifiers is presented in Table 1. These values are critical for designing experimental setups, particularly for reactions conducted under pressure or at low temperatures, and for computational modeling of its behavior.
| Property | Value | Source(s) |
| CAS Number | 1615-75-4 | [1] |
| Molecular Formula | C₂H₄ClF | [1] |
| Molecular Weight | 82.50 g/mol | [1] |
| IUPAC Name | 1-chloro-1-fluoroethane | [1] |
| Synonyms | HCFC-151a, Freon 151, 1-Chlorofluoroethane | [1] |
| Boiling Point | 16 °C (289.15 K) | [2] |
| Density (estimate) | 1.1747 g/cm³ | [2] |
| Vapor Pressure (25 °C) | 1180 mmHg | [2] |
| XLogP3-AA (LogP) | 1.7 | [1] |
Section 2: Molecular Structure & Spectroscopic Signature
The structure of 1-chloro-1-fluoroethane is fundamental to its properties. The central C-1 is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-chloro-1-fluoroethane.
Predicted NMR Spectroscopic Profile
While comprehensive, experimentally verified NMR spectra are not widely published, a robust prediction can be made based on established principles of nuclear magnetic resonance. This theoretical analysis is invaluable for researchers aiming to identify or confirm the presence of this molecule.
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¹H NMR Spectrum: The molecule presents two distinct proton environments.
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Methine Proton (-CHFCl): This single proton is coupled to the three methyl protons and the adjacent fluorine atom. Due to the electronegativity of both Cl and F, this signal is expected to be significantly downfield. The signal should appear as a doublet of quartets (dq) . The large splitting will be from the geminal coupling to fluorine (²J(H,F)), and the smaller splitting will be a quartet from the vicinal coupling to the methyl protons (³J(H,H)).
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Methyl Protons (-CH₃): These three equivalent protons are coupled to the single methine proton and the geminal fluorine atom. The signal should appear as a doublet of doublets (dd) . The larger splitting will be from the vicinal H-H coupling, and the smaller splitting will be from the vicinal H-F coupling (³J(H,F)).
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¹³C NMR Spectrum: Two distinct carbon signals are expected.
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C1 (-CHFCl): This carbon is directly attached to the highly electronegative F and Cl atoms, causing a significant downfield shift. The signal will be split into a doublet by the directly attached fluorine (¹J(C,F)), which is a characteristic large coupling.
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C2 (-CH₃): The methyl carbon will appear upfield. It will also experience a smaller coupling to the fluorine atom (²J(C,F)), resulting in a doublet.
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Mass Spectrometry Fragmentation Analysis
The electron ionization (EI) mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
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Molecular Ion (M⁺): Peaks are expected at m/z 82 (for C₂H₄³⁵ClF⁺) and m/z 84 (for C₂H₄³⁷ClF⁺) in an approximate 3:1 intensity ratio.
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Key Fragmentation Pathways:
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Loss of Cl•: A prominent fragment at m/z 47 corresponding to [C₂H₄F]⁺. This is often a favorable fragmentation for chloroalkanes.
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Loss of CH₃•: Cleavage of the C-C bond results in a fragment at m/z 67/69 ([CHFCl]⁺), which will also show the 3:1 chlorine isotope pattern.
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Alpha-cleavage (loss of H•): A fragment at m/z 81/83 may be observed.
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Section 3: Synthesis & Chemical Reactivity
Synthesis via Hydrofluorination of Vinyl Chloride
A primary route for the synthesis of 1-chloro-1-fluoroethane is the electrophilic addition of hydrogen fluoride (HF) to vinyl chloride (C₂H₃Cl). This reaction capitalizes on the reactivity of the alkene double bond.
Experimental Protocol: Synthesis of 1-Chloro-1-fluoroethane
Causality Statement: This protocol is based on the established method of liquid-phase hydrofluorination.[3] The use of an autoclave is mandated by the volatility of vinyl chloride and the need to maintain a liquid phase under autogenous pressure. The solvent choice is critical; a saturated halogenated hydrocarbon is used to maintain miscibility and avoid side reactions that occur with protic or coordinating solvents.[3]
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Reactor Preparation: A high-pressure autoclave reactor, constructed from materials resistant to hydrogen fluoride (e.g., Hastelloy-C), is rendered inert by purging with dry nitrogen.
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Solvent & Reactant Charging: The reactor is cooled to approximately 0-5 °C. A suitable inert organic solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) is charged into the reactor.
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Hydrogen Fluoride Addition: Anhydrous hydrogen fluoride (HF) is carefully transferred into the cooled reactor. The molar ratio of HF to vinyl chloride is a critical parameter, often maintained in excess to drive the reaction.
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Vinyl Chloride Introduction: Liquid vinyl chloride is slowly pumped into the stirred HF/solvent mixture, maintaining the low temperature to control the initial exothermic reaction.
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Reaction Execution: The autoclave is sealed, and the temperature is gradually raised to the target, typically between 20-50 °C. The reaction is maintained under autogenous pressure for a period of 2-6 hours.[3]
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Work-up and Purification:
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The reactor is cooled, and excess pressure is carefully vented through a basic scrubber (e.g., KOH or soda lime) to neutralize unreacted HF and HCl.
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The liquid product mixture is transferred and washed with a dilute base (e.g., NaHCO₃ solution) followed by water to remove residual acids.
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The organic phase is dried over an appropriate agent (e.g., anhydrous MgSO₄).
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The final product is isolated and purified by fractional distillation, leveraging the difference in boiling points between the product, solvent, and any side products.
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Reactivity Profile: Nucleophilic Substitution
The C-Cl bond in 1-chloro-1-fluoroethane is susceptible to nucleophilic attack. The reaction generally proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and inversion of stereochemistry at the carbon center. The presence of the adjacent fluorine atom can influence the reaction rate through inductive effects.
Section 4: Analytical Methodologies
Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Self-Validation Principle: This GC-MS protocol is designed as a self-validating system for determining the purity of 1-chloro-1-fluoroethane. The use of a mid-polarity column provides robust separation of halogenated hydrocarbons, while the mass spectrometer offers definitive identification based on fragmentation patterns, confirming both the identity of the main peak and any potential impurities.
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Sample Preparation: A sample of the synthesized 1-chloro-1-fluoroethane is dissolved in a suitable volatile solvent (e.g., dichloromethane) to create a dilute solution (approx. 100 ppm).
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Instrumentation: A GC-MS system is used, equipped with a capillary column suitable for volatile halogenated compounds (e.g., Agilent J&W DB-624 or similar).
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GC Parameters:
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Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 200 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
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Oven Program:
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Initial temperature: 40 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 150 °C.
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Hold: 2 minutes at 150 °C.
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MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 200.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Analysis:
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The retention time of the major peak is recorded.
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The mass spectrum of the major peak is extracted and compared against a reference spectrum (e.g., NIST library) to confirm identity. Key fragments (m/z 82/84, 67/69, 47) should be present.
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The total ion chromatogram (TIC) is integrated to determine the area percentage of the main peak, providing a quantitative measure of purity.
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Section 5: Safety, Toxicology, and Environmental Impact
Handling and Safety
As a volatile, low-boiling-point compound, 1-chloro-1-fluoroethane must be handled with appropriate precautions. It is considered a flammable gas or liquid.
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Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.
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Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
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Hand Protection: Insulated gloves (for handling liquefied gas to prevent frostbite) and chemically resistant gloves (e.g., nitrile) for handling solutions.
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Lab Attire: A flame-retardant lab coat and closed-toe shoes are required.
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Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4] Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical) is readily available.
Sources
- 1. 1-Chloro-1-fluoroethane | C2H4ClF | CID 15373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. US6809226B1 - Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
